Pristanic acid

Descripción

Overview of Pristanic Acid as a Branched-Chain Fatty Acid

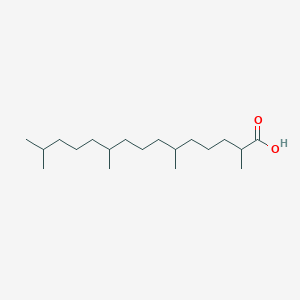

This compound, systematically named 2,6,10,14-tetramethylpentadecanoic acid, is a 19-carbon fatty acid characterized by methyl groups at positions 2, 6, 10, and 14. mdpi.com This branched structure distinguishes it from the more common straight-chain fatty acids and has profound implications for its metabolism. In healthy individuals, this compound is present at micromolar concentrations in blood plasma. wikipedia.orghmdb.ca It is primarily derived from the metabolism of phytanic acid, another branched-chain fatty acid obtained from the diet, particularly from dairy products, ruminant animal fats, and certain fish. wikipedia.orgnih.gov

Historical Context of this compound Discovery and Initial Characterization

The discovery of this compound is intrinsically linked to the study of butterfat. In 1964, New Zealand researchers R. P. Hansen and J. D. Morrison were the first to isolate and identify this compound from this source. wikipedia.org Its name is derived from pristane, a related hydrocarbon first identified in shark liver. wikipedia.org Early investigations into its metabolic origins revealed that it is a breakdown product of phytanic acid. nih.gov This discovery was pivotal, as it helped to elucidate the metabolic pathway for branched-chain fatty acids, which cannot be degraded by the standard beta-oxidation pathway due to the methyl group at the beta-position of phytanic acid.

Significance of this compound in Lipid Metabolism Studies

The study of this compound is fundamental to understanding a specialized form of fatty acid oxidation. Phytanic acid, with its 3-methyl branch, cannot be a substrate for the first enzyme of beta-oxidation. portlandpress.com Instead, it undergoes a process called alpha-oxidation in the peroxisomes. portlandpress.comoup.com In this pathway, a single carbon is removed from the carboxyl end of phytanic acid, yielding this compound and formyl-CoA. oup.com

Once formed, this compound, now with a methyl group at the alpha-position (C-2), can be activated to its coenzyme A derivative, pristanoyl-CoA. portlandpress.com Pristanoyl-CoA can then enter the peroxisomal beta-oxidation pathway. portlandpress.com This pathway involves a series of enzymatic reactions that shorten the fatty acid chain, producing acetyl-CoA and propionyl-CoA. portlandpress.com After three cycles of peroxisomal beta-oxidation, the resulting intermediate, 4,8-dimethylnonanoyl-CoA, is transported to the mitochondria for complete oxidation. portlandpress.com

The importance of this metabolic route is highlighted in several inherited metabolic disorders. In conditions like Refsum disease, Zellweger syndrome, and other peroxisomal biogenesis disorders, defects in the enzymes responsible for alpha- or beta-oxidation lead to the accumulation of phytanic acid and/or this compound in tissues and body fluids. hmdb.canih.gov This accumulation is associated with severe neurological and other systemic symptoms, making this compound a key biomarker for the diagnosis and understanding of these conditions. science-line.com

Current Research Landscape and Future Directions for this compound Investigations

Current research on this compound extends beyond its role in rare metabolic disorders. It is now recognized as a natural ligand for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a critical role in the regulation of lipid and glucose homeostasis. wikipedia.orgresearchgate.net The activation of PPARα by this compound suggests a broader role for this fatty acid in modulating gene expression related to lipid metabolism. researchgate.net

Recent studies have also implicated this compound in cellular stress responses. Research has shown that elevated levels of this compound can promote oxidative stress and neuroinflammation in the brain, potentially contributing to the neurological damage seen in peroxisomal disorders. researchgate.netnih.govacs.org Furthermore, this compound, along with phytanic acid, has been found to mediate intracellular calcium signaling through the activation of the G protein-coupled receptor GPR40, suggesting a role in cellular signaling pathways. nih.gov

Propiedades

IUPAC Name |

2,6,10,14-tetramethylpentadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O2/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19(20)21/h15-18H,6-14H2,1-5H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAHGJZDQXIOYTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862584 | |

| Record name | Pristanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pristanic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000795 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1189-37-3 | |

| Record name | Pristanic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1189-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pristanic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001189373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pristanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pristanic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000795 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of Pristanic Acid

Endogenous Formation of Pristanic Acid in Mammalian Systems

In mammals, this compound is primarily formed endogenously through the alpha-oxidation of phytanic acid. This process is essential because the methyl group on the β-carbon of phytanic acid prevents it from being degraded by the more common β-oxidation pathway. byjus.comwikipedia.org

Alpha-Oxidation of Phytanic Acid to this compound

The conversion of phytanic acid to this compound involves a series of enzymatic reactions that effectively shorten the carbon chain by one carbon atom. researchgate.net

The alpha-oxidation of phytanic acid is a multi-step process involving several key enzymes:

Activation of Phytanic Acid: The process begins with the activation of phytanic acid to its coenzyme A (CoA) derivative, phytanoyl-CoA. wikipedia.orgnepjol.info This activation can occur in the endoplasmic reticulum, mitochondria, or peroxisomes. nepjol.info

Hydroxylation: Phytanoyl-CoA is then hydroxylated at the alpha-carbon position to form 2-hydroxyphytanoyl-CoA. This reaction is catalyzed by the enzyme phytanoyl-CoA hydroxylase (PHYH) , also known as phytanoyl-CoA dioxygenase. byjus.comwikipedia.orgcolab.ws This enzyme requires Fe²⁺, O₂, and 2-oxoglutarate as cofactors. nepjol.infooup.comoup.com A deficiency in PHYH activity is the cause of Adult Refsum disease, a neurological disorder characterized by the accumulation of phytanic acid. colab.wsresearchgate.net

Cleavage: The resulting 2-hydroxyphytanoyl-CoA is cleaved by the enzyme 2-hydroxyphytanoyl-CoA lyase (HACL1) . wikipedia.orgresearchgate.net This thiamine pyrophosphate (TPP)-dependent reaction yields two products: pristanal and formyl-CoA. wikipedia.orgoup.com The formyl-CoA is later broken down into formate and ultimately carbon dioxide. wikipedia.org

Oxidation: Finally, pristanal is oxidized to this compound. This step is catalyzed by an aldehyde dehydrogenase . byjus.comwikipedia.org

Once formed, this compound can be activated to pristanoyl-CoA and subsequently undergo β-oxidation. wikipedia.org

The entire pathway of phytanic acid alpha-oxidation is believed to occur within the peroxisomes. wikipedia.orgresearchgate.net Peroxisomes are cellular organelles that contain a variety of enzymes required for the breakdown of substances like fatty acids. medlineplus.gov The localization of key enzymes such as phytanoyl-CoA hydroxylase within peroxisomes underscores their critical role in this metabolic process. nepjol.infooup.com In fact, disorders of peroxisome biogenesis, where peroxisomes are absent or non-functional, also lead to the accumulation of phytanic acid due to impaired alpha-oxidation. oup.com

Enzymatic Steps and Key Enzymes in Phytanic Acid Alpha-Oxidation (e.g., Phytanoyl-CoA Hydroxylase)

Stereochemistry of this compound Formation

Phytanic acid obtained from the diet exists as a mixture of two diastereomers: (3S,7R,11R)-phytanic acid and (3R,7R,11R)-phytanic acid. nih.gov The alpha-oxidation process is not stereoselective, meaning it acts on both of these phytanic acid isomers. researchgate.net Consequently, the resulting this compound is a mixture of both (2R)-pristanic acid and (2S)-pristanic acid. researchgate.netnih.gov

This is significant because the subsequent β-oxidation of this compound is stereospecific and only accepts the (2S)-isomer as a substrate. researchgate.netnih.gov Therefore, the (2R)-pristanoyl-CoA must be converted to its (2S)-isomer by an enzyme called α-methylacyl-CoA racemase (AMACR) before it can be further degraded. researchgate.netnih.gov

Exogenous Sources and Dietary Contributions of this compound

In addition to its endogenous formation, this compound can also be obtained directly from the diet. wikipedia.orgthegoodscentscompany.com

Dietary Origin from Phytol and Phytanic Acid Precursors

The primary dietary precursor to both phytanic acid and this compound is phytol , a component of chlorophyll found in green plants. researchgate.netuva.nl While humans cannot cleave phytol from chlorophyll, bacteria in the gut of ruminant animals can. uva.nl These animals then convert the released phytol into phytanic acid, which gets stored in their fat. wikipedia.org

Therefore, humans acquire phytanic acid and this compound through the consumption of:

Dairy products like butter and cheese. byjus.comnih.govresearchgate.net

Fats from ruminant animals such as beef. byjus.comnih.gov

Certain types of fish. nih.govacib.at

A typical Western diet is estimated to provide 50–100 mg of phytanic acid per day. wikipedia.org this compound is also present in these foods, usually in combination with phytanic acid. wikipedia.orgthegoodscentscompany.com

Occurrence in Biological Matrices

This compound is a naturally occurring terpenoid acid found in micromolar concentrations in the plasma of healthy individuals. thegoodscentscompany.comhmdb.cawikipedia.org Its presence is not limited to humans; it is also a component of lipids in a diverse range of sources, including freshwater sponges, krill, earthworms, and whales. thegoodscentscompany.comhmdb.cawikipedia.org Notably, it is found in human milk fat and bovine depot fat. thegoodscentscompany.comhmdb.cawikipedia.orgfoodb.caresearchgate.net The concentration of this compound in cow's milk fat is approximately 0.04–0.06%, which translates to about 3–4 mg per serving of whole milk. mdpi.com It is often found alongside phytanic acid, from which it can be derived. thegoodscentscompany.comhmdb.cawikipedia.org In ruminants, the amount of phytanic acid, and consequently this compound, in milk is influenced by their diet, with higher levels associated with the consumption of grass-based feeds rich in chlorophyll. mdpi.comresearchgate.net

Degradation Pathways of this compound

The breakdown of this compound is a critical metabolic process that primarily occurs within peroxisomes.

Peroxisomal Beta-Oxidation of this compound

Unlike straight-chain fatty acids, the methyl branches on this compound necessitate its degradation via peroxisomal beta-oxidation. hmdb.cafoodb.canih.gov

The peroxisomal beta-oxidation of pristanoyl-CoA involves a series of enzymatic reactions. reactome.org The process consists of three cycles of beta-oxidation. nih.govreactome.orgportlandpress.com The initial cycle begins with the formation of 2,3-pristenoyl-CoA, which is then converted to 3-hydroxypristanoyl-CoA and subsequently oxidized to 3-ketopristanoyl-CoA. researchgate.net The cleavage of 3-ketopristanoyl-CoA yields propionyl-CoA and 4,8,12-trimethyltridecanoyl-CoA. researchgate.net Two more cycles of beta-oxidation occur, ultimately producing 4,8-dimethylnonanoyl-CoA, acetyl-CoA, and two molecules of propionyl-CoA. reactome.orgportlandpress.com These end products are then transported to the mitochondria for further metabolism. reactome.orgportlandpress.comaginganddisease.org

Several key enzymes are involved in the peroxisomal beta-oxidation of this compound.

Pristanoyl-CoA Synthetase: Before beta-oxidation can commence, this compound must be activated to its coenzyme A (CoA) ester, pristanoyl-CoA. ontosight.aiontosight.ai This activation is catalyzed by pristanoyl-CoA synthetase (also known as pristanate-CoA ligase), an enzyme belonging to the acyl-CoA synthetase family. ontosight.aijax.org This reaction requires ATP. ontosight.ai Peroxisomes contain two distinct synthetases capable of forming pristanoyl-CoA. oup.com One is a long-chain acyl-CoA synthetase located on the outer peroxisomal membrane, while another has its catalytic site facing the peroxisomal matrix. oup.com

Peroxisomal Acyl-CoA Oxidase: The first step of each beta-oxidation cycle is catalyzed by an acyl-CoA oxidase. frontiersin.org Specifically, branched-chain acyl-CoA oxidase (ACOX2) is responsible for the oxidation of pristanoyl-CoA. researchgate.netfrontiersin.org There is also evidence for a distinct pristanoyl-CoA oxidase, separate from the one that acts on very-long-chain fatty acids. nih.gov

Sequential Steps of Beta-Oxidation and Byproducts (e.g., Propionyl-CoA)

Interplay between Peroxisomal and Mitochondrial Degradation

The breakdown of this compound is a cooperative effort between peroxisomes and mitochondria. aginganddisease.org Peroxisomes perform the initial chain-shortening of this compound, as mitochondria are unable to directly metabolize this branched-chain fatty acid. aginganddisease.orgmdpi.com

The products of peroxisomal beta-oxidation, including 4,8-dimethylnonanoyl-CoA, acetyl-CoA, and propionyl-CoA, are transported from the peroxisome to the mitochondrion for complete oxidation. nih.govportlandpress.comaginganddisease.org This transport is primarily mediated by carnitine. nih.govnih.gov The acyl-CoA esters are converted to their corresponding acylcarnitine esters, which can then be shuttled into the mitochondria. nih.govreactome.orgaginganddisease.org Studies on fibroblasts with defects in the mitochondrial carnitine/acylcarnitine translocase have shown that this transporter is crucial for the transfer of propionyl units from peroxisomes to mitochondria. nih.gov

There are two main proposed routes for the export of these metabolites from the peroxisome: a carnitine-dependent pathway and a thioesterase-dependent pathway. portlandpress.com In the carnitine-dependent route, peroxisomal carnitine acyltransferases (CRAT and CROT) convert the acyl-CoAs to acylcarnitines. portlandpress.com The thioesterase-dependent pathway involves the hydrolysis of acyl-CoAs to free fatty acids by peroxisomal acyl-CoA thioesterases (ACOTs), which can then exit the peroxisome. portlandpress.com The preferred route can vary between different cell types. portlandpress.com For instance, in fibroblasts, the carnitine-dependent route is favored for the transport of 4,8-dimethylnonanoyl-CoA, while in hepatocytes, the thioesterase pathway appears to be more dominant for acetyl-CoA. portlandpress.com

The import of this compound itself into the peroxisome can occur after its activation to pristanoyl-CoA in the cytosol, a process facilitated by the ABCD3 transporter. frontiersin.orgmdpi.com

Regulation of this compound Metabolism

The metabolic pathways responsible for the breakdown of this compound are tightly regulated to maintain cellular lipid homeostasis. This regulation occurs primarily at the transcriptional level, governed by nuclear receptors, and is further modulated by various hormonal and nutritional signals. This integrated control ensures that the rate of this compound catabolism is appropriately matched to its availability and the cell's energy requirements.

The primary mechanism for regulating this compound metabolism is through the transcriptional control of genes encoding peroxisomal enzymes. The key player in this process is the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a ligand-activated transcription factor that belongs to the nuclear hormone receptor superfamily. fishersci.ca

This compound, along with its precursor phytanic acid, functions as a natural, physiological ligand for PPARα. nih.govfishersci.ca Studies have demonstrated that both fatty acids can activate PPARα in a concentration-dependent manner. nih.gov Significant induction of PPARα activity is observed with this compound at concentrations as low as 1 μM. nih.gov Upon binding to ligands like this compound, PPARα undergoes a conformational change that allows it to form a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR). fishersci.cawikipedia.org

This activated PPARα/RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs), which are located in the promoter regions of target genes. fishersci.cawikipedia.org This binding event recruits coactivator proteins and initiates the transcription of genes involved in fatty acid metabolism. ontosight.ai PPARα specifically upregulates the expression of numerous genes essential for the peroxisomal β-oxidation of this compound. wikipedia.orgfishersci.fi This includes enzymes such as acyl-CoA oxidases, D-bifunctional protein, and thiolases that are critical for breaking down pristanoyl-CoA. fishersci.cawikipedia.org

The activation of PPARα by this compound thus creates a positive feedback loop: the presence of the substrate (this compound) induces the expression of the enzymes required for its own degradation. This sensory mechanism allows cells, particularly in tissues with high fatty acid catabolism rates like the liver and heart, to efficiently manage and utilize branched-chain fatty acids. ontosight.aicenmed.com Research using chimeric PPARα constructs has confirmed that pristanoyl-CoA, the activated form of this compound, binds to the ligand-binding domain of PPARα with high affinity, similar to other fatty acyl-CoAs. fishersci.ca

Table 1: PPARα Activation by Phytanic and this compound This table summarizes the findings on the activation of PPARα by its natural ligands, phytanic acid and this compound.

| Ligand | Effective Concentration for Activation | Receptor Specificity | Mechanism of Action | Reference |

|---|---|---|---|---|

| This compound | Significant induction at 1 μM | Highly specific for PPARα; negligible activation of PPARδ and PPARγ | Binds to the ligand-binding domain (LBD) of PPARα, promoting heterodimerization with RXR and binding to PPREs. | nih.gov |

| Phytanic Acid | Significant induction at 3 μM | Primarily activates PPARα; also activates all three RXR subtypes. | Binds to the LBD of PPARα, demonstrating it is a true physiological ligand and not just a precursor. | nih.gov |

Nutritional Influences: The primary source of this compound is dietary, either directly from foods or from the α-oxidation of dietary phytanic acid. nih.gov Phytanic acid is obtained from the consumption of dairy products, fats from ruminant animals, and certain types of fish. hmdb.canih.gov Consequently, diet plays a significant role in influencing the levels of this compound and its metabolic regulation.

Studies in mice have shown that a diet enriched with phytol, the precursor to phytanic acid, leads to increased plasma and liver concentrations of both phytanic and this compound. fishersci.casenescence.info This dietary influx of branched-chain fatty acids triggers a PPARα-dependent induction of peroxisomal and mitochondrial β-oxidation enzymes. fishersci.ca For instance, in wild-type mice fed a phytol-enriched diet, plasma fatty acid levels decrease and liver carnitine levels increase, effects that are absent in PPARα-deficient mice, highlighting the central role of PPARα in adapting to this nutritional challenge. fishersci.ca Research has specifically correlated high-fat dairy intake with increased serum concentrations of phytanic acid in humans. hmdb.ca

Table 2: Effect of a Phytol-Enriched Diet on Wild-Type vs. PPARα-Deficient Mice This table illustrates the PPARα-dependent metabolic changes in response to dietary phytol, based on findings from mouse studies.

| Parameter | Wild-Type Mice (with Phytol Diet) | PPARα-Deficient Mice (with Phytol Diet) | Conclusion | Reference |

|---|---|---|---|---|

| Plasma Fatty Acids | Decreased | Increased | PPARα is required for the efficient clearance of fatty acids in response to a phytol load. | fishersci.ca |

| Liver Free Carnitine | Increased | No change | PPARα is involved in regulating carnitine homeostasis, which is essential for fatty acid transport and oxidation. | fishersci.ca |

| β-oxidation Enzymes | Induced (peroxisomal & mitochondrial) | No induction | The induction of fatty acid oxidation pathways by phytol metabolites is mediated by PPARα. | fishersci.ca |

Hormonal Influences: The expression and activity of PPARα itself are subject to hormonal regulation, thereby linking this compound metabolism to broader endocrine signaling pathways. Hormones that signal the body's energy status, such as insulin, glucocorticoids, growth hormone, leptin, and thyroid hormones, can modulate PPARα expression. ontosight.ainih.gov

During periods of fasting, a state of low insulin and high glucagon, PPARα expression in the liver is strongly induced. ontosight.ai This upregulation enhances the capacity for fatty acid oxidation, including that of this compound, to provide energy. Thyroid hormones are also known regulators of lipid metabolism and have been shown to increase the expression of genes involved in fatty acid β-oxidation, in part by increasing PPARα signaling in the liver. nih.gov This demonstrates that the hormonal milieu can prime the metabolic machinery, including the pathways for this compound degradation, to respond effectively to changes in substrate availability and energy demand.

Table 3: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 123929 |

| Phytanic acid | 26840 |

| Phytol | 5280435 |

| Propionyl-CoA | 92753 |

| Acetyl-CoA | 444493 |

| Isobutyryl-CoA | 808 |

| Pirinixic acid (Wy-14,643) | 5092 |

| Fenofibrate | 3339 |

| Arachidonic acid | 444899 |

| Linoleic acid | 5280450 |

| Oleic acid | 445639 |

Pristanic Acid in Human Pathophysiology

Accumulation of Pristanic Acid in Peroxisomal Disorders

The accumulation of this compound is a hallmark of several inherited metabolic diseases collectively known as peroxisomal disorders. nih.govthegoodscentscompany.com These disorders are broadly classified into two main groups: peroxisome biogenesis disorders (PBDs), where the formation of the entire organelle is faulty, and single peroxisomal enzyme deficiencies, where a specific enzyme within the peroxisome is defective. scielo.bruva.nl In both scenarios, the metabolic pathways housed within the peroxisomes are impaired, leading to the buildup of specific substances, including this compound. nih.govthegoodscentscompany.com The degradation of this compound occurs via peroxisomal β-oxidation, and a defect in this process results in its accumulation in plasma and tissues. nih.govwikipedia.org

Refsum disease is a rare, autosomal recessive disorder characterized by the accumulation of phytanic acid, a precursor to this compound. nih.govoup.comupmc.edu The classic form of the disease is caused by a deficiency in the peroxisomal enzyme phytanoyl-CoA hydroxylase. nih.govupmc.edu

The enzyme phytanoyl-CoA hydroxylase (PhyH) is responsible for the first step in the α-oxidation of phytanoyl-CoA, a derivative of phytanic acid. nih.govupmc.edumedlineplus.gov This process ultimately yields this compound, which is then further metabolized. nih.govupmc.edu In classical Refsum disease, the deficiency of PhyH leads to a significant buildup of phytanic acid in the blood and tissues. nih.govupmc.edu Consequently, while phytanic acid levels are highly elevated, the levels of its breakdown product, this compound, are typically low or normal in these patients. gloshospitals.nhs.ukmayocliniclabs.com This biochemical profile, high phytanic acid with low to normal this compound, is a key diagnostic marker for classical Refsum disease. mayocliniclabs.commsdmanuals.com

It is important to distinguish classical Refsum disease from infantile Refsum disease, which is now considered part of the Zellweger spectrum disorders and involves the accumulation of both phytanic and pristanic acids due to a general peroxisomal dysfunction. nih.govmedscape.com

Table 1: Biochemical Profile in Classical Refsum Disease

| Metabolite | Plasma Level | Underlying Defect |

|---|---|---|

| Phytanic Acid | Highly Elevated | Deficient phytanoyl-CoA hydroxylase activity |

| This compound | Low to Normal | Impaired production from phytanic acid |

Zellweger syndrome spectrum disorders (ZSSD) are a group of autosomal recessive disorders caused by mutations in PEX genes, which are essential for the formation of functional peroxisomes. nih.govnews-medical.net This spectrum represents a continuum of severity, from the most severe Zellweger syndrome to the less severe neonatal adrenoleukodystrophy (NALD) and infantile Refsum disease. physio-pedia.com

Due to the fundamental defect in peroxisome formation, multiple metabolic pathways are impaired in ZSSD. nih.gov This leads to the accumulation of various metabolites in the plasma, including very-long-chain fatty acids (VLCFAs), phytanic acid, and this compound. nih.govnews-medical.net The inability to form functional peroxisomes means that the enzymes required for the β-oxidation of this compound are absent or non-functional, leading to its accumulation. nih.gov Therefore, elevated levels of this compound, along with other peroxisomal metabolites, are a characteristic finding in patients with ZSSD. nih.govresearchgate.net

Table 2: Common Metabolite Accumulation in Zellweger Syndrome Spectrum Disorders

| Metabolite | Consequence of Impaired Peroxisome Biogenesis |

|---|---|

| Very-Long-Chain Fatty Acids (VLCFAs) | Accumulation due to impaired β-oxidation |

| Phytanic Acid | Accumulation due to impaired α-oxidation |

| This compound | Accumulation due to impaired β-oxidation |

| C27-Bile Acid Intermediates | Accumulation due to impaired synthesis of mature bile acids |

| Pipecolic Acid | Accumulation due to impaired degradation |

Alpha-methylacyl-CoA racemase (AMACR) deficiency is a rare, autosomal recessive peroxisomal disorder caused by mutations in the AMACR gene. nih.govmedlineplus.gov This enzyme is crucial for the metabolism of certain branched-chain fatty acids. medlineplus.govmedlineplus.gov

The AMACR enzyme is responsible for converting (2R)-pristanoyl-CoA to its (2S)-epimer, which is the form that can be degraded by peroxisomal β-oxidation. wikipedia.org A deficiency in AMACR leads to the accumulation of this compound, as well as di- and trihydroxycholestanoic acid (DHCA and THCA), in the blood. nih.govwikipedia.org The clinical presentation of AMACR deficiency can be variable, with symptoms appearing from infancy to adulthood and often including neurological problems such as sensorimotor neuropathy, seizures, and cognitive decline. nih.govmedlineplus.gov

Besides AMACR deficiency, defects in other single enzymes of the peroxisomal β-oxidation pathway can also lead to the accumulation of this compound. These include:

D-bifunctional protein (DBP) deficiency : DBP is a multifunctional enzyme that catalyzes the second and third steps of peroxisomal β-oxidation of VLCFAs and branched-chain fatty acids like this compound. mhmedical.comnih.gov Its deficiency results in the accumulation of this compound, VLCFAs, and bile acid intermediates. researchgate.netnih.gov

Peroxisomal thiolase deficiency (SCPx deficiency) : Sterol carrier protein X (SCPx), also known as peroxisomal thiolase, is involved in the final step of the β-oxidation of 2-methyl branched-chain fatty acids. scielo.br Deficiency of this enzyme can lead to elevated levels of this compound. scielo.brkuleuven.be

In these single enzyme deficiencies, the accumulation of this compound is a direct consequence of the specific metabolic block, in contrast to the generalized dysfunction seen in ZSSD. researchgate.netmhmedical.com

Alpha-Methylacyl-CoA Racemase (AMACR) Deficiency

Molecular Mechanisms of this compound Toxicity

This compound, a branched-chain fatty acid that accumulates in certain peroxisomal disorders, exerts significant toxicity at a cellular level through a variety of molecular mechanisms. wikipedia.orghmdb.ca Research indicates that its harmful effects are largely centered on inducing mitochondrial dysfunction and promoting oxidative stress, which collectively compromise cellular integrity and function, particularly in the nervous system. nih.govnih.gov

Mitochondria are primary targets of this compound's cytotoxic activity. nih.gov The accumulation of this fatty acid disrupts critical mitochondrial processes, leading to a cascade of events that impair energy production and ionic homeostasis. nih.govnih.gov Studies have demonstrated that this compound can act as both a metabolic inhibitor and an uncoupler of oxidative phosphorylation, leading to profound mitochondrial damage. nih.gov

This compound directly compromises the process of oxidative phosphorylation, the primary mechanism for ATP synthesis in the cell. In vitro studies on rat cerebellum have shown that this compound significantly inhibits the activities of several complexes within the mitochondrial respiratory chain. nih.gov Specifically, it markedly decreases the activity of complexes I-III by 65%, complex II by 40%, and most notably, complex II-III by 90%. nih.gov This disruption of the electron transport chain cripples the cell's ability to generate energy. Consequently, ATP formation is severely inhibited, with reductions observed in the range of 80-90%. nih.gov This impairment of energy metabolism is a key factor in the neurotoxicity associated with this compound accumulation. nih.govnih.gov

Table 1: Effect of this compound on Mitochondrial Respiratory Chain Complexes and ATP Synthesis in Rat Cerebellum

| Parameter | Percentage Inhibition |

| Complex I-III Activity | 65% |

| Complex II Activity | 40% |

| Complex II-III Activity | 90% |

| ATP Formation | 80-90% |

| Data sourced from in vitro studies on rat cerebellum. nih.gov |

A crucial aspect of this compound-induced mitochondrial dysfunction is the disruption of the mitochondrial membrane potential (ΔΨm). nih.govnih.gov Studies in rat brain mitochondrial preparations revealed that this compound decreases the ΔΨm. nih.gov This depolarization uncouples oxidative phosphorylation and is a hallmark of mitochondrial damage. nih.govnih.gov In cultured brain cells, including astrocytes, oligodendrocytes, and neurons, this compound induces significant in situ mitochondrial depolarization. nih.gov

This mitochondrial depolarization is closely linked with a dramatic dysregulation of intracellular calcium (Ca2+) homeostasis. nih.gov Both this compound and its precursor, phytanic acid, have been shown to induce Ca2+ deregulation, mitochondrial depolarization, and subsequent cell death in brain cells. nih.govnih.gov The loss of mitochondrial membrane integrity compromises the organelle's ability to sequester calcium, contributing to elevated cytosolic Ca2+ levels and furthering cellular damage. nih.gov

The accumulation of this compound is strongly associated with the induction of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.govnih.gov Research has shown that this compound is a potent inducer of ROS generation, more so than its precursor phytanic acid. nih.gov This surge in ROS is considered a primary mechanism through which this compound elicits oxidative damage in the brain, contributing to the pathophysiology of peroxisomal disorders. nih.govresearchgate.net The involvement of reactive species is underscored by findings that free radical scavengers can prevent some of the damage caused by this compound. nih.gov

The excess ROS generated in the presence of this compound leads to significant oxidative damage to key cellular macromolecules, including lipids and proteins. nih.govnih.gov Studies investigating the effects of this compound on rat cerebral cortex and cerebellum have demonstrated a significant increase in malondialdehyde (MDA) levels, a key indicator of lipid peroxidation. nih.govnih.gov This indicates that this compound instigates oxidative degradation of lipids within cellular membranes.

This compound not only increases the production of ROS but also weakens the cell's antioxidant defense systems. A primary target of this effect is glutathione (GSH), the most abundant non-enzymatic antioxidant in the brain. nih.govresearchgate.net Studies have consistently shown that exposure to this compound leads to a significant decrease in the concentration of GSH. nih.govnih.gov The depletion of this critical antioxidant leaves the cell more vulnerable to the damaging effects of the increased ROS. nih.govresearchgate.net This reduction in the cellular antioxidant capacity exacerbates the state of oxidative stress, creating a vicious cycle of damage that is thought to play a central role in the neurodegeneration seen in disorders where this compound accumulates. nih.govfrontiersin.org

Lipid Peroxidation and Protein Oxidation

Neurological Implications of this compound Accumulation

The buildup of this compound is a significant factor in several inherited peroxisomal disorders that are marked by severe neurological problems. researchgate.netnih.gov The exact mechanisms behind the resulting brain damage are still being investigated, but evidence points to oxidative stress as a key contributor. researchgate.netnih.gov In cases of peroxisomal biogenesis disorders (PBD), which include Zellweger syndrome, neonatal adrenoleukodystrophy, and infantile Refsum disease, patients often present with liver disease, vision and hearing loss, and developmental delays in the nervous system. nih.gov The accumulation of this compound, alongside phytanic acid, is a notable biochemical feature in these conditions. nih.govnih.gov A deficiency in the enzyme phytanoyl-CoA 2-hydroxylase, which is responsible for converting phytanic acid to this compound, leads to the neurological damage seen in Refsum disease. mdpi.comresearchgate.net Animal studies have shown that a diet high in phytol, a precursor to both phytanic and this compound, can cause severe neurological symptoms in mice with a genetic defect in phytanic acid oxidation. These symptoms include lethargy, ataxia, and peripheral neuropathy. oup.com

This compound demonstrates significant cytotoxic effects on various types of brain cells, including neurons, astrocytes, and oligodendrocytes. nih.govnih.gov Studies exposing mixed cultures of these cells to this compound have revealed a cascade of detrimental events, including severe deregulation of calcium (Ca2+) levels, depolarization of mitochondria, and ultimately, cell death. nih.govnih.gov

A key finding is that this compound is a potent inducer of reactive oxygen species (ROS) generation in these neural cells. nih.gov This is in contrast to phytanic acid, which has a weaker effect on ROS production. nih.gov The increased oxidative stress caused by this compound accumulation is believed to be a primary mechanism of its toxicity. researchgate.netnih.gov Astrocytes, in particular, show a significant decrease in viability when exposed to this compound, likely due to the combined impact on Ca2+ regulation and mitochondrial function. sci-hub.se While both pristanic and phytanic acids are toxic to brain cells, this compound's ability to strongly induce ROS suggests a more aggressive mechanism of cellular damage. nih.govnih.gov

The accumulation of this compound is implicated in neuroinflammatory and neurodegenerative processes. mdpi.comsci-hub.se Peroxisomal dysfunction, leading to the buildup of fatty acids like this compound, can contribute to inflammatory responses in the brain. mdpi.com The toxic effects of this compound, including the generation of reactive oxygen species and mitochondrial dysfunction, are thought to be key drivers of the neurodegeneration seen in peroxisomal disorders. researchgate.netnih.govmdpi.com

Research suggests that the neurotoxicity of this compound is mediated through multiple pathways. It disrupts intracellular calcium signaling and impairs mitochondrial function, leading to increased oxidative stress. nih.gov This oxidative stress, in turn, can cause damage to lipids and proteins within brain cells. researchgate.net The resulting cellular damage and death contribute to the progressive neurological decline observed in patients with disorders characterized by this compound accumulation. researchgate.netnih.gov Furthermore, the demyelination that is a common feature of some peroxisomal disorders, like Zellweger syndrome, may be exacerbated by the accumulation of very-long-chain fatty acids and the depletion of plasmalogens, which are crucial components of the myelin sheath. sci-hub.se

Effects on Neuronal, Astrocytic, and Oligodendrocytic Cells

Modulation of Cell Signaling Pathways (e.g., GPR40 Activation)

This compound has been shown to modulate cellular signaling pathways, notably through the activation of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). nih.govaginganddisease.orggenecards.org This receptor is involved in the calcium signaling of fatty acids. nih.gov

Studies using HEK 293 cells engineered to express the GPR40 receptor demonstrated that exposure to this compound led to a significant increase in intracellular calcium levels. nih.gov This effect was comparable to that produced by GW9508, a known synthetic agonist of GPR40. nih.gov The activation of GPR40 by this compound is thought to be due to an interaction between the carboxylate group of the fatty acid and the receptor. nih.gov

The activation of GPR40 triggers a signaling cascade involving the activation of phospholipase C (PLC) and the subsequent release of calcium from intracellular stores in the endoplasmic reticulum via the inositol 1,4,5-trisphosphate (InsP3) pathway. aginganddisease.org This this compound-mediated deregulation of calcium homeostasis through GPR40 activation is considered a part of the signaling cascade that contributes to its cellular toxicity. nih.govaginganddisease.org

This compound as a Diagnostic Biomarker

This compound serves as a crucial diagnostic biomarker for a group of inherited metabolic conditions known as peroxisomal disorders. uva.nlmayocliniclabs.com These disorders are characterized by either a failure in the formation of peroxisomes or a deficiency in a single peroxisomal enzyme. uva.nl The resulting dysfunction in peroxisomal metabolic pathways leads to the accumulation of specific molecules in the body's tissues and fluids, which can be measured for diagnostic purposes. uva.nlpsu.edu

Elevated levels of this compound in serum or plasma are a key indicator of certain peroxisomal disorders. ontosight.ainih.gov Specifically, its accumulation is a hallmark of conditions where peroxisomal β-oxidation is impaired. uva.nlnih.gov This includes Zellweger spectrum disorders (such as Zellweger syndrome, neonatal adrenoleukodystrophy, and infantile Refsum disease), D-bifunctional protein (DBP) deficiency, and alpha-methylacyl-CoA racemase (AMACR) deficiency. oup.comnih.govmedlink.com

In Zellweger syndrome, for instance, both phytanic acid and this compound levels are increased in blood spots. psu.edu Similarly, patients with DBP deficiency show elevated levels of this compound. nih.gov In some milder forms of Zellweger spectrum disorders, increased this compound may be the only clear biochemical abnormality observed in plasma, especially as very-long-chain fatty acid levels might be normal or normalize over time. nih.gov The measurement of this compound, often alongside phytanic acid and very-long-chain fatty acids, is a standard component of the biochemical analysis used to diagnose these complex disorders. mayocliniclabs.com

Here is an example of elevated this compound levels in a patient with infantile Refsum disease:

| Biomarker | Patient Level (µmol/L) | Normal Range (µmol/L) |

| This compound | 14.28 | 0 - 1.5 |

| Phytanic Acid | 47.63 | 0.42 - 3.77 |

| C26:0 | 2.52 | 0.6 - 1.3 |

| C26/C22 Ratio | 0.11 | 0.011 - 0.026 |

| Data from a case report on infantile Refsum disease. turkjpediatr.org |

In addition to absolute levels, the ratio of phytanic acid to this compound is a valuable tool in the differential diagnosis of peroxisomal disorders. psu.edunih.gov This ratio can help distinguish between different types of peroxisomal dysfunction.

For example, in rhizomelic chondrodysplasia punctata (RCDP), phytanic acid levels are elevated while this compound levels are within the normal range, leading to a low this compound to phytanic acid ratio. psu.edu Conversely, in conditions where the β-oxidation of this compound is impaired, such as D-bifunctional protein deficiency, the this compound to phytanic acid ratio is markedly increased. nih.govnih.gov This is because the accumulation of this compound is more pronounced than that of phytanic acid in these disorders. researchgate.net

Role in Newborn Screening and Early Diagnosis

The measurement of this compound, alongside other metabolites, plays a crucial role in newborn screening programs for the early detection of certain inherited metabolic disorders. defeatadultrefsumeverywhere.orgresearchgate.net Analysis of this compound in dried blood spots collected during routine neonatal screening can aid in the diagnosis of peroxisomal disorders. defeatadultrefsumeverywhere.orgmsdmanuals.com In conjunction with phytanic acid and very-long-chain fatty acids (VLCFAs), the levels of this compound can provide valuable diagnostic clues. nih.govmetabolicsupportuk.org

For instance, in Zellweger syndrome, both phytanic acid and this compound concentrations are typically elevated in newborn blood spots. defeatadultrefsumeverywhere.orgmsdmanuals.com Conversely, in rhizomelic chondrodysplasia punctata, phytanic acid levels are increased while this compound concentrations may be within the normal range, leading to a low this compound to phytanic acid ratio. defeatadultrefsumeverywhere.orgmsdmanuals.com The analysis of these fatty acids and their ratios is a key component of follow-up testing for abnormal newborn screens, particularly for conditions like X-linked adrenoleukodystrophy (X-ALD) and other peroxisomal biogenesis disorders. nih.govnih.gov

The inclusion of these analytes in screening panels allows for the pre-symptomatic detection of these serious conditions, which is critical for timely intervention and management. medscape.com Early diagnosis through newborn screening can be particularly vital in cases where a patient may succumb to the disease at a very young age, making it the only opportunity for a biochemical diagnosis. defeatadultrefsumeverywhere.orgmsdmanuals.com The primary method for this analysis is typically gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), which can quantify the concentrations of these fatty acids in various biological samples, including dried blood spots. medscape.comoup.com

It is important to note, however, that the detection of elevated pristanic and phytanic acids can be influenced by dietary intake, and thus, these markers may not always be present in affected neonates. fightingblindness.org

Therapeutic and Management Strategies for this compound Accumulation

Dietary Interventions to Limit Precursor Intake

The cornerstone of managing conditions associated with this compound accumulation, such as Refsum disease, is the dietary restriction of its precursor, phytanic acid. nih.govfightingblindness.org Since phytanic acid is exclusively obtained from the diet, limiting its intake is a primary therapeutic strategy. nih.govmetabolicsupportuk.org Foods high in phytanic acid that are typically restricted include dairy products, beef, lamb, and certain fatty fish like tuna and cod. msdmanuals.com

The goal of this dietary intervention is to significantly reduce the daily intake of phytanic acid. nih.gov Research has shown that a strict, low-phytanic acid diet can be effective in managing symptoms and may slow the progression of some clinical manifestations like ichthyosis, sensory neuropathy, and ataxia. fightingblindness.org While the impact on vision and hearing loss is still being studied, it is suspected that the diet can slow their progression. fightingblindness.org

The effectiveness of long-term dietary therapy has been demonstrated, with many patients managing their symptoms effectively and maintaining a good quality of life through strict adherence to the prescribed diet. researchgate.net

Emerging Therapeutic Approaches Targeting Metabolic Pathways

Research into emerging therapeutic strategies for disorders of this compound accumulation is ongoing, with a focus on targeting the underlying metabolic pathways. One area of investigation is the pharmacological up-regulation of alternative degradation pathways for phytanic acid. medscape.comportlandpress.com

Studies have explored the ω-oxidation pathway as an alternative route for phytanic acid metabolism. portlandpress.comscispace.com The potential to pharmacologically enhance this pathway could offer a novel treatment strategy for conditions like adult Refsum disease. portlandpress.com For example, some research suggests that fibrates, a class of drugs that activate peroxisome proliferator-activated receptors (PPARs), might play a role in this process. scispace.com this compound itself is a natural ligand for PPARα, and its metabolism is linked to this receptor's activity. hmdb.ca

Advanced Analytical Methodologies for Pristanic Acid Research

Spectrometric Techniques for Quantification

Spectrometric methods are the cornerstone of pristanic acid analysis, offering high sensitivity and specificity for its detection in complex biological matrices.

Liquid Chromatography-Electrospray Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the analysis of this compound and other fatty acids. This technique offers a rapid, specific, and reproducible method for their quantification. capes.gov.brresearchgate.net The methodology often involves a derivatization step to enhance the poor mass spectrometric properties of these fatty acids. researchgate.net For instance, derivatization with reagents like 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE) allows for sensitive detection in positive-ion electrospray ionization mode. researchgate.net

The use of LC-MS/MS allows for the simultaneous determination of a wide range of peroxisomal biomarkers in a single chromatographic run, which is advantageous for the comprehensive diagnosis of peroxisomal disorders. nih.gov A multiplex LC-MS/MS method using atmospheric pressure chemical ionization has been developed for the simultaneous measurement of very-long-chain fatty acids (VLCFAs), phytanic acid, this compound, docosahexaenoic acid, and bile acid intermediates in plasma. nih.gov This approach simplifies the sample preparation phase and avoids the need for derivatization. nih.gov

Table 1: Performance Characteristics of an LC-MS/MS Method for this compound Quantification

| Parameter | Value |

|---|---|

| Linearity Range | Covers physiological and pathological concentrations |

| Intraday Variation | < 9.2% |

| Interday Variation | < 9.2% |

| Analysis Time | ~5 minutes per injection |

This table summarizes typical performance metrics for LC-MS/MS-based quantification of this compound, demonstrating its suitability for routine clinical analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a well-established and validated technique for the quantification of this compound and phytanic acid in plasma samples. koreamed.orgjlmqa.orgdbpia.co.kr This method typically involves the use of deuterated internal standards, such as 2H3-pristanic acid, for accurate quantification. koreamed.orgjlmqa.orgdbpia.co.kr The analysis is often performed on the pentafluorobenzyl bromide esters of the fatty acids, with detection using electron capture negative ion mass fragmentography. nih.gov

A validated GC-MS method demonstrated a linear response for this compound in the range of 0.032 to 9.951 µmol/L, with a limit of quantification of 0.032 µmol/L. koreamed.orgjlmqa.org The precision of the method is high, with within-batch and total coefficients of variation below 6%. koreamed.org While traditionally considered more time-consuming than LC-MS/MS, GC-MS remains a reliable and sensitive method for routine clinical diagnostics. nih.govresearchgate.net

Table 2: Validation Parameters of a GC-MS Method for this compound Analysis

| Parameter | Result |

|---|---|

| Linearity (R²) | 0.9999 |

| Limit of Quantification (µmol/L) | 0.032 |

| Recovery | Within ±10% |

| Within-batch CV (%) | < 6 |

| Total CV (%) | < 6 |

This table highlights the key validation parameters of a GC-MS method for this compound quantification, underscoring its accuracy and reliability for clinical applications.

Isotopic Labeling and Tracing Studies

Isotopic labeling is a fundamental technique used to trace the metabolic fate of this compound and its precursors. Stable isotopes, such as deuterium (²H) and carbon-13 (¹³C), are incorporated into the fatty acid molecule, allowing researchers to follow its degradation pathways. mdpi.comnih.gov For instance, deuterium-labeled this compound (this compound-d3) is commercially available for use in research, particularly for studying conditions like Alpha-Methylacyl-CoA Racemase Deficiency and Zellweger Syndrome. medchemexpress.com

The use of stable isotope dilution assays with GC-MS has enabled the accurate quantification of this compound and its β-oxidation intermediates in plasma, providing valuable diagnostic information for peroxisomal disorders. nih.gov Oral administration of [1-¹³C]phytanic acid to patients and healthy individuals, followed by mass spectrometric analysis of plasma metabolites, has helped to pinpoint specific enzyme defects in the α-oxidation pathway. scispace.com

In Vitro Cellular Models for this compound Studies

In vitro cellular models are indispensable for investigating the cellular and molecular effects of this compound accumulation. These systems provide a controlled environment to study the pathogenic mechanisms underlying peroxisomal disorders.

Fibroblast Cultures from Patients with Peroxisomal Disorders

Cultured skin fibroblasts from patients with peroxisomal disorders have been a cornerstone of research into this compound metabolism. thegoodscentscompany.comscilit.comnih.gov These cells provide a direct way to study the consequences of specific genetic defects on fatty acid oxidation. scilit.com

Studies using fibroblasts from patients with Zellweger syndrome and infantile Refsum disease have shown a severe impairment in the degradation of both phytanic and this compound. nih.govtandfonline.comtandfonline.com In contrast, fibroblasts from patients with rhizomelic chondrodysplasia punctata show a marked reduction in phytanic acid degradation but normal this compound degradation. nih.govtandfonline.com This differential impairment helps in the diagnosis and classification of various peroxisomal disorders. nih.govtandfonline.com

Fibroblast cultures have also been crucial in demonstrating that the β-oxidation of this compound is deficient in Zellweger syndrome, confirming the essential role of peroxisomes in its breakdown. scilit.com Furthermore, these models have been used to show that both peroxisomal and mitochondrial machinery are necessary for the complete oxidation of this compound. nih.gov

Neural Cell Culture Systems (e.g., Hippocampal Neurons, Astrocytes, Oligodendrocytes)

Given the neurological symptoms associated with many peroxisomal disorders, neural cell culture systems are vital for understanding the neurotoxic effects of this compound. frontiersin.orgnih.govsci-hub.se Studies on mixed cultures of hippocampal neurons, astrocytes, and oligodendrocytes have revealed the cytotoxic effects of this compound. nih.govresearchgate.net

Exposure of these neural cells to this compound leads to significant cellular stress, including:

Increased generation of reactive oxygen species (ROS). frontiersin.orgnih.gov

Mitochondrial depolarization. nih.govaginganddisease.org

Deregulation of intracellular calcium levels. nih.govaginganddisease.org

Research has indicated that this compound exerts a more potent cytotoxic effect on hippocampal cells compared to phytanic acid, causing a more profound mitochondrial depolarization and a stronger induction of ROS. frontiersin.org Studies using cultured cerebellar neurons have also shown that this compound can induce oxidative damage to lipids, proteins, and DNA, and reduce antioxidant defenses. nih.gov These findings suggest that the accumulation of this compound contributes to the cerebellar abnormalities seen in patients with Zellweger syndrome and other peroxisomal disorders. nih.gov

Future Directions in Pristanic Acid Research

Elucidation of Novel Metabolic Enzymes and Transport Proteins

A primary goal for future research is the complete characterization of all proteins involved in pristanic acid's metabolic journey. While the core pathways of phytanic acid α-oxidation to this compound and its subsequent peroxisomal β-oxidation are established, the specific roles of all contributing enzymes and transporters are still being fully elucidated.

Recent discoveries have highlighted the complexity of this system. For instance, a novel peroxisomal acyl-CoA thioesterase, ACOT6, has been identified as specifically involved in both phytanic and this compound metabolism. rarediseases.org This enzyme's activity is highest in peroxisomes, suggesting a crucial role in regulating the levels of phytanoyl-CoA and pristanoyl-CoA within this organelle. rarediseases.org

Further investigation into transport proteins is also critical. The transport of this compound into peroxisomes is a key step for its degradation. Studies have identified ABCD3 (also known as PMP70) as the preferential transporter for the import of this compound (as pristanoyl-CoA) into peroxisomes. oup.comwikipedia.org In contrast, very-long-chain acyl-CoA synthetases like ACSVL1 are responsible for the activation of this compound to pristanoyl-CoA within the peroxisome, a necessary step for its β-oxidation. oup.comwikipedia.org The protein PMP34 has also been implicated in the degradation of this compound, with its absence leading to the accumulation of this compound and its metabolites. hmdb.ca Future work will likely focus on identifying any remaining unknown transporters and enzymes and detailing their specific contributions to maintaining this compound homeostasis.

Detailed Investigation of Receptor-Mediated Signaling and Gene Regulation

This compound is not merely a metabolic intermediate; it is also a signaling molecule that can actively regulate gene expression. It has been identified as a natural ligand for the peroxisome proliferator-activated receptor alpha (PPARα). researchgate.netmedscape.comnih.govfightingblindness.org The activation of PPARα by this compound can induce the expression of genes involved in peroxisomal β-oxidation, creating a feedback loop that influences its own degradation. rarediseases.orgnih.gov

Beyond PPARα, research has shown that this compound can activate the G-protein-coupled receptor GPR40. researchgate.netmedscape.com This activation leads to an increase in intracellular calcium levels, suggesting a role in cellular signaling pathways that could be relevant to the pathophysiology of diseases where this compound accumulates. medscape.comebsco.complos.org Studies have also explored the impact of this compound on the expression of other nuclear receptors, such as PPARγ and its coactivator PGC-1α, indicating a broader influence on cellular metabolism and differentiation. nih.gov

Future investigations will need to dissect these signaling pathways in greater detail. Understanding the precise mechanisms by which this compound binding to these receptors translates into specific changes in gene expression will be crucial. This includes identifying the full spectrum of target genes and downstream cellular responses in various tissues and disease states.

Development of Targeted Therapies for this compound Disorders

Disorders characterized by the accumulation of this compound, such as Refsum disease and other peroxisomal biogenesis disorders, currently have limited therapeutic options. nih.gov The standard of care for Refsum disease primarily involves managing the precursor, phytanic acid, through strict dietary restrictions and, in acute cases, plasmapheresis or lipid apheresis to remove it from the blood. oup.com

However, future therapeutic strategies aim to be more targeted. One promising avenue is the pharmacological upregulation of alternative metabolic pathways. Research suggests that targeting CYP4 enzymes to boost the omega-hydroxylation of phytanic acid could provide a means to enhance its clearance, thereby reducing the production of this compound. nih.gov

More advanced therapeutic modalities are also on the horizon. Gene therapy is being considered as a potential future treatment for Refsum disease, with proof-of-concept studies in early stages of discussion. Enzyme replacement therapy is another approach under investigation, although it is not yet approved. Furthermore, understanding how this compound interacts with nuclear receptors like PPARs opens up possibilities for therapeutic modulation. For example, the insulin-sensitizing effects of phytol are thought to be mediated in part by this compound's activation of the RXR/PPARγ heterodimer, suggesting that modulating these pathways could be a strategy for managing related metabolic conditions. The activation of PPARβ/δ has also been proposed as a novel therapeutic approach for neurodegenerative diseases where fatty acid metabolism is implicated.

Exploration of this compound's Role in Other Disease Contexts Beyond Peroxisomal Disorders

The biological impact of this compound may extend beyond rare peroxisomal disorders. Emerging evidence suggests a potential role for this fatty acid in the context of more common diseases, particularly cancer. Studies have noted that α-methylacyl-CoA racemase (AMACR), an enzyme involved in the metabolism of this compound, is significantly overexpressed in various cancers, including prostate, colon, and breast cancer. This link suggests that the pathways involving this compound could be relevant to carcinogenesis.

Future research in this area will focus on clarifying the relationship between this compound levels, AMACR expression, and cancer risk and progression. It is proposed that phytol and its metabolites, including this compound, may influence carcinogenesis through their effects on peroxisomal and mitochondrial function, oxidative stress, and inflammatory pathways, largely mediated by their interaction with PPAR and RXR nuclear receptors. Investigating these connections could reveal new biomarkers for cancer or even novel therapeutic targets.

Integration of Multi-Omics Data for Comprehensive Understanding

To achieve a holistic understanding of this compound's role in health and disease, future research will increasingly rely on the integration of multi-omics data. Comprehensive profiling of the genome, transcriptome, proteome, and metabolome can reveal complex interactions and networks that would be missed by single-level analysis.

Recent multi-omics studies of healthy cohorts have identified this compound as one of the most variable metabolites in human plasma, with its levels influenced by factors like diet. These studies have also shown associations between this compound levels and physiological parameters such as Body Mass Index (BMI) in males and leukocyte numbers in females, hinting at its broader metabolic influence.

In the context of disease, plasma lipidomics is being explored as a powerful tool for the diagnosis of peroxisomal disorders. This approach can identify characteristic phospholipid species that contain this compound, which may serve as novel biomarkers for conditions like AMACR deficiency. The use of advanced -omics technologies is considered crucial for correctly interpreting the vast amount of data from genome analysis and for identifying novel disease phenotypes linked to peroxisomal dysfunction. Future work will focus on using these integrated datasets to build comprehensive models of this compound metabolism and its systemic effects, ultimately guiding the development of personalized diagnostics and therapies.

Q & A

Q. What experimental models are used to study pristanic acid toxicity in neuronal cells?

Mixed hippocampal cell cultures (neurons, astrocytes, oligodendrocytes) are standard models. Researchers measure cytosolic Ca²⁺ fluctuations via fluorescent indicators (e.g., Fura-2), mitochondrial membrane potential using JC-1 dye, and ROS generation via DCFDA assays. These methods reveal this compound’s disruption of calcium homeostasis and mitochondrial dysfunction .

Q. How is this compound quantified in biological samples, and what statistical considerations apply?

Gas chromatography-mass spectrometry (GC-MS) is the gold standard. For example, in Alzheimer’s disease studies, this compound levels in brain tissue are reported as nmol/g with adjusted differences (e.g., 2.37 nmol/g increase in patients vs. controls) and 95% confidence intervals. Non-parametric tests (e.g., Mann-Whitney U) are recommended for skewed distributions .

Q. What metabolic pathways degrade this compound, and how are these studied in vitro?

this compound undergoes peroxisomal β-oxidation after α-oxidation of phytanic acid. Researchers use isotopic tracing (e.g., ¹⁴C-labeled this compound) in peroxisomal fractions to track breakdown into acetyl-CoA and propionyl-CoA. Enzyme activity assays for AMACR (α-methylacyl-CoA racemase) and aldehyde dehydrogenase are critical to validate pathway integrity .

Q. What are the primary biomarkers for this compound accumulation in peroxisomal disorders?

Elevated plasma this compound/phytanic acid ratios (>0.2) and very long-chain fatty acids (C26:0/C22:0 >0.23) are diagnostic. GC-MS panels quantify these parameters, with Zellweger syndrome and Refsum disease as key clinical correlates .

Advanced Research Questions

Q. How do researchers resolve contradictory findings on this compound’s neurotoxic mechanisms?

Discrepancies arise from cell-type-specific responses (e.g., oligodendrocytes vs. neurons) and concentration thresholds. Meta-analyses compare datasets using standardized units (e.g., µM vs. nmol/g) and adjust for confounding variables like mitochondrial respiration rates. Calcium chelators (BAPTA-AM) and ROS scavengers (NAC) are used to isolate mechanisms .

Q. What experimental designs differentiate this compound’s direct mitochondrial effects from secondary oxidative stress?

Dual-measurement setups combine Seahorse extracellular flux analysis (mitochondrial respiration) with live-cell imaging of ROS. Inhibitors like antimycin A (Complex III blocker) and U73122 (PLC inhibitor) dissect signaling pathways. Controls include phytanic acid and non-branched fatty acids to isolate this compound-specific effects .

Q. How is this compound’s role in Alzheimer’s disease reconciled with its peroxisomal origins?

Cross-disciplinary studies link liver peroxisomal dysfunction (e.g., D-bifunctional protein deficiency) to cerebral this compound accumulation. Longitudinal cohorts correlate plasma this compound levels with cognitive decline (MMSE scores) and MRI-based neurodegeneration markers. Multivariate models adjust for dietary phytanic acid intake .

Q. What methodologies validate this compound as a PPARα ligand in metabolic studies?

Luciferase reporter assays in HepG2 cells quantify PPARα activation. Competitive binding assays using radiolabeled ligands (e.g., ³H-WY-14643) and siRNA knockdowns confirm specificity. In vivo, PPARα-null mice show blunted transcriptional responses to this compound .

Methodological Notes

- Data Interpretation : Address skewed distributions in this compound datasets using log-transformation or non-parametric tests .

- Contradictory Results : Cross-validate findings using orthogonal methods (e.g., GC-MS vs. LC-MS) and multi-center cohorts .

- Ethical Reporting : Adhere to NIH preclinical guidelines for animal/cell studies, including sample-size justification and blinding protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.